molecular formula C26H42N2O6 B605151 Aclimostat CAS No. 2082752-83-6

Aclimostat

Cat. No.: B605151
CAS No.: 2082752-83-6
M. Wt: 478.6 g/mol
InChI Key: QJWJPMLDQYEPPW-AUKZVGPFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aclimostat, also known as ZGN-1061, is a potent inhibitor of the enzyme methionine aminopeptidase 2 (MetAP2). This compound has shown promising results in preclinical studies, particularly in the areas of weight loss and metabolic improvements. This compound is structurally characterized by its molecular formula C26H42N2O6 and has been primarily investigated for its potential therapeutic applications in treating obesity and type 2 diabetes .

Scientific Research Applications

Mechanism of Action

Aclimostat works by inhibiting the METAP2 enzyme . METAP2 inhibitors have been shown to have potential therapeutic effects in conditions like Type 2 Diabetes Mellitus, Nonalcoholic Steatohepatitis, and Obesity .

Safety and Hazards

Aclimostat is not classified as a hazardous substance or mixture . In case of exposure, the recommended first aid measures include moving to fresh air if inhaled, rinsing skin with water if in contact, flushing eyes with water if in contact, and seeking medical attention if ingested . It’s always important to handle research chemicals with appropriate safety measures.

Future Directions

Aclimostat is currently in the clinical trial phase . It has been investigated in a study to assess its effects and safety in overweight and obese participants with Type 2 Diabetes . The future directions of this compound will depend on the outcomes of these ongoing trials and subsequent regulatory approvals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aclimostat involves multiple steps, starting from commercially available starting materials. The key steps typically include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the desired activity. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to maximize yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. This includes the use of high-throughput reactors, continuous flow systems, and stringent quality control measures to maintain the integrity of the final product.

Chemical Reactions Analysis

Types of Reactions

Aclimostat undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify certain functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are utilized depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound.

Comparison with Similar Compounds

Aclimostat is often compared with other MetAP2 inhibitors such as beloranib. While both compounds share similar mechanisms of action, this compound has shown a more favorable safety profile in preclinical studies. Other similar compounds include:

    Beloranib: Another MetAP2 inhibitor with similar efficacy but different safety concerns.

    Fumagillin: A natural product that also inhibits MetAP2 but has a different chemical structure and pharmacokinetic profile.

This compound’s uniqueness lies in its balanced efficacy and safety, making it a promising candidate for further development in the treatment of metabolic disorders .

Properties

IUPAC Name

[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 3-(2-morpholin-4-ylethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42N2O6/c1-18(2)5-6-21-25(3,34-21)23-22(30-4)20(7-9-26(23)17-32-26)33-24(29)28-15-19(16-28)8-10-27-11-13-31-14-12-27/h5,19-23H,6-17H2,1-4H3/t20-,21-,22-,23-,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWJPMLDQYEPPW-AUKZVGPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)N4CC(C4)CCN5CCOCC5)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)N4CC(C4)CCN5CCOCC5)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2082752-83-6
Record name Aclimostat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2082752836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aclimostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16079
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ACLIMOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X150A3JK8R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.